molecular formula C43H78NaO13P B594307 Phosphatidylinositol (Soy) SodiuM CAS No. 383907-36-6

Phosphatidylinositol (Soy) SodiuM

Cat. No.: B594307
CAS No.: 383907-36-6
M. Wt: 857.0 g/mol
InChI Key: DCDQYHYLAGWAPO-QXMRYZQYSA-M
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Description

Phosphatidylinositol (Soy) Sodium is a phospholipid derived from soybeans. It is a crucial component of cell membranes and plays a significant role in cellular signaling pathways. This compound consists of a phosphate group, two fatty acid chains, and an inositol sugar molecule. It is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making it essential for various biological functions .

Scientific Research Applications

Phosphatidylinositol (Soy) Sodium has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Phosphatidylinositol (Soy) Sodium, also known as Phosphatidylinositol, plant, wheat germ (Na+ salt), primarily targets cell membranes in eukaryotic cells . It is a major inositol-containing phospholipid found in mammalian cells and subcellular membranes .

Mode of Action

Phosphatidylinositol interacts with its targets by integrating into the cell membrane and participating in the formation of phosphoinositides , which are crucial for intracellular signal transduction . It is phosphorylated at the inositol ring’s 3, 4, and/or 5 hydroxyl positions by various lipid kinases, producing a variety of phosphatidylinositol monophosphates (PI3P, PI4P, and PI5P), diphosphates, and triphosphates .

Biochemical Pathways

The primary biochemical pathway involving this compound is the Phosphatidylinositol Cycle (PI-cycle) . This cycle is the major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . Some lipid intermediates of the PI-cycle, including diacylglycerol and phosphatidic acid, are also important lipid signaling agents .

Pharmacokinetics

This compound is a lipid molecule, and its pharmacokinetics are largely determined by its lipid nature. It is soluble in chloroform/methanol (9:1) at 20 mg/mL . The compound’s ADME properties are not well-studied, but as a lipid, it is expected to be absorbed and distributed within the body’s lipid compartments. Its metabolism likely involves enzymatic processes within the cell, particularly those associated with lipid metabolism.

Result of Action

The action of this compound at the molecular and cellular levels results in the production of various phosphoinositides, which play crucial roles in cell signaling . These phosphoinositides can act as molecular switches controlling cell signaling cascades, membrane dynamics, and remodeling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the PI-cycle requires a large amount of metabolic energy . Different steps of the cycle occur in two different membranes, the plasma membrane and the endoplasmic reticulum . Therefore, the cellular environment and energy status can significantly impact the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Phosphatidylinositol, plant, wheat germ (Na+ salt) can be phosphorylated on their inositol rings to produce phosphoinositides . These phosphoinositides have been implicated in calcium regulation, vesicle trafficking, mitogenesis, cell survival, and rearrangement of actin .

Cellular Effects

Phosphatidylinositol, plant, wheat germ (Na+ salt) plays important roles in various cellular processes, including signal transduction, intracellular trafficking, and actin cytoskeleton organization . The dynamic change between Phosphatidylinositol and its phosphorylated form, phosphoinositides, in response to stress is crucial for maintaining ion homeostasis to protect plants from unfavorable environmental conditions .

Molecular Mechanism

The molecular mechanism of Phosphatidylinositol, plant, wheat germ (Na+ salt) involves its conversion to phosphoinositides through phosphorylation . These phosphoinositides bind and activate certain cellular components, influencing various cellular functions .

Temporal Effects in Laboratory Settings

It is known that the ratio of Phosphatidylinositol to its phosphorylated form, phosphoinositides, changes under stress conditions .

Metabolic Pathways

Phosphatidylinositol, plant, wheat germ (Na+ salt) is involved in the phosphoinositide pathway . It is synthesized from CPD-DAG and myoinositol by phosphoinositol synthase, and can be further phosphorylated to produce phosphoinositides .

Subcellular Localization

Given its role in signal transduction and intracellular trafficking, it is likely to be found in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphatidylinositol (Soy) Sodium can be synthesized through the esterification of glycerol-3-phosphate with fatty acids, followed by the addition of inositol. The reaction typically occurs in the presence of catalysts such as glycerol-3-phosphate acyltransferase. The process involves multiple steps, including the formation of intermediate compounds like cytidine diphosphate diacylglycerol .

Industrial Production Methods

Industrial production of this compound involves extracting phospholipids from soybeans. The extraction process includes solvent extraction, purification, and conversion to the sodium salt form. The final product is often obtained as a powder or solution, which is then used in various applications .

Chemical Reactions Analysis

Types of Reactions

Phosphatidylinositol (Soy) Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), hydrolyzing agents (e.g., water and acids), and phosphorylating agents (e.g., ATP and kinases). The reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products Formed

The major products formed from these reactions include phosphoinositides, free fatty acids, and inositol phosphates. These products play essential roles in cellular signaling and metabolism .

Comparison with Similar Compounds

Phosphatidylinositol (Soy) Sodium is unique compared to other similar compounds due to its specific fatty acid composition and source. Similar compounds include:

This compound stands out due to its role in the phosphatidylinositol cycle and its specific signaling functions in cellular processes.

Properties

{ "Design of the Synthesis Pathway": "Phosphatidylinositol can be synthesized by a stepwise addition of inositol and fatty acids to a glycerol backbone. The plant, wheat germ (Na+ salt) can be used as a source of phosphatidylinositol.", "Starting Materials": [ "Inositol", "Fatty acids", "Glycerol", "Plant, wheat germ (Na+ salt)" ], "Reaction": [ "Step 1: Inositol is activated by reaction with uridine diphosphate (UDP) to form UDP-inositol.", "Step 2: Glycerol is activated by reaction with CTP (cytidine triphosphate) to form CDP-glycerol.", "Step 3: UDP-inositol and CDP-glycerol react to form phosphatidylinositol and UDP.", "Step 4: Fatty acids are added to the phosphatidylinositol backbone by esterification to form various phosphatidylinositol species.", "Step 5: The wheat germ is extracted and purified to obtain the phosphatidylinositol, plant, wheat germ (Na+ salt) compound." ] }

CAS No.

383907-36-6

Molecular Formula

C43H78NaO13P

Molecular Weight

857.0 g/mol

IUPAC Name

sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C43H79O13P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,18-17-;/t35-,38?,39-,40?,41?,42?,43?;/m1./s1

InChI Key

DCDQYHYLAGWAPO-QXMRYZQYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]

Appearance

Unit:50mg/ml, 1 mlSolvent:chloroformPurity:98+%Physical liquid

Synonyms

PI (Na+ salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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